molecular formula C8H10BrN B1267046 4-(2-Bromoethyl)aniline CAS No. 39232-03-6

4-(2-Bromoethyl)aniline

Cat. No.: B1267046
CAS No.: 39232-03-6
M. Wt: 200.08 g/mol
InChI Key: WNPSMKHXUKDOBN-UHFFFAOYSA-N
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Description

4-(2-Bromoethyl)aniline is an organic compound with the molecular formula C8H10BrN It is a derivative of aniline, where a bromoethyl group is attached to the para position of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-(2-Bromoethyl)aniline can be synthesized through several methods. One common approach involves the bromination of 4-ethyl aniline. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like carbon tetrachloride or acetonitrile. The reaction is carried out under controlled conditions to ensure selective bromination at the ethyl group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction parameters, minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions: 4-(2-Bromoethyl)aniline undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromo group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

Major Products:

    Nucleophilic Substitution: Products include substituted anilines or thioethers.

    Oxidation: Products include quinones or other oxidized aromatic compounds.

    Reduction: Products include primary amines or other reduced derivatives.

Scientific Research Applications

4-(2-Bromoethyl)aniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used to study the effects of brominated aromatic compounds on biological systems.

    Medicine: It serves as a precursor for the synthesis of potential therapeutic agents, particularly in the development of anti-cancer drugs.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(2-Bromoethyl)aniline depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The bromoethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to biological effects.

Comparison with Similar Compounds

    4-(2-Chloroethyl)aniline: Similar structure but with a chloro group instead of a bromo group.

    4-(2-Fluoroethyl)aniline: Contains a fluoro group, leading to different reactivity and biological properties.

    4-(2-Iodoethyl)aniline: The iodo group provides different reactivity due to its larger size and lower bond dissociation energy.

Uniqueness: 4-(2-Bromoethyl)aniline is unique due to the presence of the bromo group, which imparts specific reactivity patterns and potential biological activity. The bromo group is more reactive than chloro or fluoro groups, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

4-(2-bromoethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN/c9-6-5-7-1-3-8(10)4-2-7/h1-4H,5-6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNPSMKHXUKDOBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCBr)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20192491
Record name 1-(4-Aminophenyl)-2-bromoethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20192491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39232-03-6
Record name 4-(2-Bromoethyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39232-03-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Aminophenyl)-2-bromoethane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039232036
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(4-Aminophenyl)-2-bromoethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20192491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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